molecular formula C17H15N3O4S B2683111 N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide CAS No. 897614-56-1

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide

Cat. No.: B2683111
CAS No.: 897614-56-1
M. Wt: 357.38
InChI Key: FVORMKBIPOBFEB-UHFFFAOYSA-N
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Description

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of carboxamides. This compound features a complex structure with a furan ring, a pyridazine ring, and an ethylsulfonyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

Chemistry

In chemistry, N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor. The presence of the carboxamide group allows it to form hydrogen bonds with various biological targets, potentially inhibiting their activity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of agrochemicals or pharmaceuticals. Its ability to undergo various chemical reactions makes it versatile for producing a range of functional products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced via sulfonation reactions, often using reagents like ethylsulfonyl chloride in the presence of a base such as pyridine.

    Coupling with Phenyl and Furan Rings: The final coupling step involves the reaction of the pyridazine derivative with a phenylfuran carboxylic acid derivative, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactions, automated synthesis, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under controlled conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted aromatic derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their function. The ethylsulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.

    N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. The ethylsulfonyl group, in particular, may enhance its solubility and reactivity compared to similar compounds with different substituents.

Properties

IUPAC Name

N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c1-2-25(22,23)16-9-8-14(19-20-16)12-5-3-6-13(11-12)18-17(21)15-7-4-10-24-15/h3-11H,2H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVORMKBIPOBFEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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